Cabergoline isomer-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H38N4O2 |

|---|---|

Poids moléculaire |

456.7 g/mol |

Nom IUPAC |

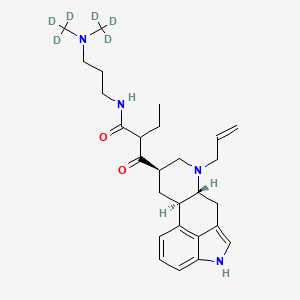

2-[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-N-[3-[bis(trideuteriomethyl)amino]propyl]butanamide |

InChI |

InChI=1S/C27H38N4O2/c1-5-12-31-17-19(26(32)20(6-2)27(33)28-11-8-13-30(3)4)14-22-21-9-7-10-23-25(21)18(16-29-23)15-24(22)31/h5,7,9-10,16,19-20,22,24,29H,1,6,8,11-15,17H2,2-4H3,(H,28,33)/t19-,20?,22-,24-/m1/s1/i3D3,4D3 |

Clé InChI |

WUQQRKBJJWMWRM-CTWXQCOOSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(CCCNC(=O)C(CC)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C([2H])([2H])[2H] |

SMILES canonique |

CCC(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Cabergoline Isomer-d6 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cabergoline (B1668192) isomer-d6, a deuterated analog of Cabergoline. It details its primary application in research as an internal standard for quantitative analyses, outlines comprehensive experimental protocols for its use, and illustrates the underlying signaling pathways of its parent compound, Cabergoline.

Core Concepts: Understanding Cabergoline and its Deuterated Isomer

Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2][3] It is an ergot derivative primarily used in the treatment of hyperprolactinemic disorders, which are characterized by excessive levels of the hormone prolactin.[1][2][3] Cabergoline's therapeutic effect stems from its ability to mimic the action of dopamine on D2 receptors in the anterior pituitary gland, leading to a direct inhibition of prolactin secretion from lactotroph cells.[2][3][4]

Cabergoline isomer-d6 is a stable isotope-labeled version of Cabergoline where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for bioanalytical techniques, particularly those involving mass spectrometry.

Quantitative Data Summary

The following tables provide a summary of the key chemical and physical properties of Cabergoline and this compound.

| Property | Cabergoline | This compound |

| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₁D₆N₅O₂ |

| Molecular Weight | 451.62 g/mol | 457.7 g/mol |

| CAS Number | 81409-90-7 | 2738376-76-4 |

| Appearance | White powder | Not specified, typically a solid |

| Solubility | Soluble in ethyl alcohol, chloroform, and N,N-dimethylformamide; slightly soluble in 0.1N hydrochloric acid; very slightly soluble in n-hexane; and insoluble in water. | Soluble in methanol (B129727). |

Table 1: Chemical and Physical Properties

Primary Use in Research: The Gold Standard for Bioanalysis

The primary and most critical application of this compound in a research setting is its use as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

The rationale for using a stable isotope-labeled internal standard like this compound is to ensure the accuracy and precision of the quantification of the parent drug, Cabergoline, in complex biological matrices such as plasma.[5][6] During sample preparation and analysis, variations can occur in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. Because this compound is chemically identical to Cabergoline, it experiences these variations in the same way. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of the analyte, effectively canceling out any variations.

Detailed Experimental Protocol: Quantification of Cabergoline in Human Plasma using LC-MS/MS

This section provides a representative, detailed methodology for the quantification of Cabergoline in human plasma using this compound as an internal standard. This protocol is a composite of best practices described in the scientific literature.

1. Materials and Reagents:

-

Cabergoline analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Diethylether (for liquid-liquid extraction)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare individual stock solutions of Cabergoline and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Cabergoline stock solution in a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration (e.g., 1 ng/mL).

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-200 pg/mL) and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 3 mL of diethylether.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient program to separate Cabergoline from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cabergoline: m/z 452.3 → 381.2

-

This compound: m/z 458.3 → 387.2

-

-

Data Analysis: Quantify Cabergoline concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the signaling pathway of Cabergoline and a typical experimental workflow for its quantification.

Caption: Experimental workflow for Cabergoline quantification.

Caption: Cabergoline's signaling pathway in lactotroph cells.

References

- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]

- 2. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ju.edu.sa [ju.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Cabergoline Isomer-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Cabergoline (B1668192) isomer-d6. The synthesis of this deuterated analog of Cabergoline, a potent dopamine (B1211576) D2 receptor agonist, is crucial for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays. This document outlines a strategic synthetic pathway, details the necessary experimental protocols, and discusses robust purification techniques to obtain a high-purity final product.

Synthetic Strategy Overview

The synthesis of Cabergoline isomer-d6 can be logically approached in a two-part strategy. The first part involves the synthesis of the deuterated side-chain, N,N-di(trideuteromethyl)-1,3-propanediamine (d6-DMAPA). The second part is the coupling of this deuterated side-chain with the ergoline (B1233604) backbone, specifically 6-allyl-ergoline-8β-carboxylic acid, followed by the formation of the urea (B33335) moiety.

The general synthetic workflow is depicted below:

Experimental Protocols

Synthesis of N,N-di(trideuteromethyl)-1,3-propanediamine (d6-DMAPA)

This procedure utilizes a reductive amination reaction to introduce the deuterated methyl groups onto the 1,3-diaminopropane backbone.

Materials:

-

1,3-Diaminopropane

-

Deuterated formaldehyde (B43269) (20 wt. % solution in D₂O)

-

Sodium borodeuteride (NaBD₄)

-

Methanol-d4 (CD₃OD)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-diaminopropane (1 equivalent) in methanol-d4.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add deuterated formaldehyde (2.2 equivalents) to the cooled solution while stirring.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of sodium borodeuteride (2.5 equivalents) in methanol-d4.

-

Slowly add the NaBD₄ solution to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding D₂O.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude d6-DMAPA. Further purification can be achieved by distillation under reduced pressure.

Synthesis of this compound

This part of the synthesis involves the coupling of the deuterated side-chain with the ergoline core, followed by the formation of the urea moiety.

Materials:

-

6-allyl-ergoline-8β-carboxylic acid

-

N,N-di(trideuteromethyl)-1,3-propanediamine (d6-DMAPA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl isocyanate

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Amide Coupling:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-allyl-ergoline-8β-carboxylic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve d6-DMAPA (1.1 equivalents) in anhydrous DMF.

-

Add the d6-DMAPA solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.

-

-

Urea Formation:

-

Dissolve the crude intermediate amide in anhydrous dichloromethane.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add ethyl isocyanate (1.2 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification Methods

Purification of the final product is critical to remove unreacted starting materials, reagents, and side products. A combination of column chromatography and crystallization is recommended.

Column Chromatography

Stationary Phase: Silica (B1680970) gel (230-400 mesh) Mobile Phase: A gradient of dichloromethane and methanol (B129727) is typically effective. A common starting point is 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 10% methanol). The exact gradient should be optimized based on TLC analysis of the crude product.

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the gradient solvent system.

-

Collect fractions and monitor by TLC, staining with a suitable agent (e.g., potassium permanganate).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Crystallization

Crystallization is an effective final purification step to obtain a highly pure, crystalline product and to remove any remaining amorphous impurities.

Solvent Systems:

-

Toluene (B28343)/Diethyl Ether: Dissolve the product in a minimal amount of toluene and then add diethyl ether until turbidity is observed. Cool the mixture to induce crystallization.[1][2]

-

Toluene/Heptane (B126788): Similar to the above, using heptane as the anti-solvent.[2]

-

Methyl tert-butyl ether (MTBE): Dissolve the product in MTBE at a slightly elevated temperature and then cool slowly to promote crystal growth.

-

Ethanol (B145695)/Water: Dissolve the product in ethanol and add water as the anti-solvent.

Procedure:

-

Dissolve the product from the chromatography step in a minimal amount of the chosen primary solvent, with gentle heating if necessary.

-

Slowly add the anti-solvent until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes expected yields and purity at different stages of the synthesis and purification process. These values are illustrative and may vary depending on the specific reaction conditions and scale.

| Step | Product | Expected Yield (%) | Expected Purity (%) |

| Synthesis | |||

| Reductive Amination | d6-DMAPA | 70-85 | >95 (by GC-MS) |

| Amide Coupling | Intermediate Amide | 60-75 | >80 (by LC-MS) |

| Urea Formation | Crude this compound | 80-90 | 60-70 (by HPLC) |

| Purification | |||

| Column Chromatography | Chromatographically Pure Product | 70-85 (recovery) | >98 (by HPLC) |

| Crystallization | Final Crystalline Product | 85-95 (recovery) | >99.5 (by HPLC) |

Logical Relationships in Purification

The purification process follows a logical sequence to effectively remove different types of impurities.

This in-depth guide provides a robust framework for the synthesis and purification of this compound. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific laboratory settings and scales. Careful execution of these protocols will enable the production of high-quality, deuterated Cabergoline for advanced research and analytical applications.

References

In-Depth Technical Guide to Cabergoline Isomer-d6: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and characterization of Cabergoline (B1668192) isomer-d6, a deuterated analog of the potent dopamine (B1211576) D2 receptor agonist, Cabergoline. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic studies.

Chemical Properties

Cabergoline isomer-d6 is a synthetic ergoline (B1233604) derivative where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but distinguishable by its mass-to-charge ratio.

Identity and Structure

-

IUPAC Name: (6aR, 9R, 10aR)-7-Allyl-N-(3-(bis(methyl-d3)amino)propyl)-N-(ethylcarbamoyl)-4, 6, 6a, 7, 8, 9, 10, 10a-octahydroindolo[4, 3-fg]quinoline-9-carboxamide[1]

-

CAS Number: 2738376-76-4

-

Molecular Formula: C₂₆H₃₁D₆N₅O₂[2]

-

Molecular Weight: Approximately 457.65 g/mol [2]

Physicochemical Properties

| Property | This compound | Cabergoline (Parent Compound) |

| Appearance | White to off-white powder | White to off-white powder[3] |

| Melting Point | Not explicitly reported | 95-104 °C[3][4][5] |

| Solubility | Soluble in acetonitrile (B52724) and DMSO | Soluble in ethanol, chloroform, and N,N-dimethylformamide; slightly soluble in 0.1N HCl; very slightly soluble in n-hexane; and insoluble in water.[6][7][8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | Not Applicable |

Characterization and Analytical Methodology

The primary application of this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its characterization ensures its suitability for this purpose.

Mass Spectrometry

Mass spectrometry is the cornerstone for the characterization and quantification of this compound.

Experimental Protocol: LC-MS/MS for Quantification

This protocol is representative of a validated method for the analysis of Cabergoline in human plasma, utilizing a deuterated internal standard like this compound.[9][10]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).[9]

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cabergoline: m/z 452.3 → 381.2[9]

-

This compound: The precursor ion will be approximately m/z 458.3. The product ion would be expected to be m/z 381.2, assuming the fragmentation does not involve the deuterated methyl groups. The exact transition should be optimized during method development.

-

-

-

Sample Preparation:

-

Spike plasma samples with a known concentration of this compound solution.

-

Perform liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard.[9]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Data Analysis: The concentration of Cabergoline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Cabergoline and a constant concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and to verify the position of the deuterium labels. The absence of signals corresponding to the methyl protons in the ¹H-NMR spectrum and altered signals in the ¹³C-NMR spectrum for the deuterated methyl carbons would confirm the isotopic labeling.

Mechanism of Action and Signaling Pathway

As a deuterated analog, this compound is expected to have the same pharmacological mechanism of action as Cabergoline. Cabergoline is a potent and long-acting agonist of the dopamine D2 receptor.[5][6] Its primary clinical use is in the treatment of hyperprolactinemia, achieved by inhibiting prolactin secretion from the anterior pituitary gland.[8]

Dopamine D2 Receptor Signaling Pathway

The binding of Cabergoline to the D2 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.

Caption: Cabergoline binds to and activates the dopamine D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which ultimately suppresses prolactin secretion.

Experimental and Logical Workflows

The use of this compound as an internal standard is a critical component of the bioanalytical method validation workflow, ensuring the accuracy and reproducibility of quantitative data.

Bioanalytical Method Validation Workflow Using an Internal Standard

The following diagram illustrates the key stages of developing and validating a bioanalytical method using a stable isotope-labeled internal standard.

Caption: A typical workflow for bioanalytical method development and validation using an internal standard.

Conclusion

This compound is a well-characterized and essential tool for the accurate quantification of Cabergoline in biological matrices. Its chemical and physical properties are nearly identical to the parent compound, with the key difference being its mass, which allows for its use as an effective internal standard in mass spectrometric assays. The methodologies and workflows described in this guide provide a framework for the successful implementation of this compound in a research and drug development setting.

References

- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 2. Cabergoline-d6 - CAS - 81409-90-7 (non-labelled) | Axios Research [axios-research.com]

- 3. tandfonline.com [tandfonline.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Cabergoline CAS#: 81409-90-7 [m.chemicalbook.com]

- 8. CABERGOLINE TABLETS, USPRx only [dailymed.nlm.nih.gov]

- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Certificate of Analysis for Cabergoline Isomer-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for Cabergoline (B1668192) isomer-d6, an isotopically labeled version of Cabergoline. This document is crucial for ensuring the identity, purity, and quality of research materials, which is fundamental for the validity and reproducibility of scientific experiments.

Certificate of Analysis: At a Glance

A Certificate of Analysis is a formal document issued by the quality assurance department that confirms a specific batch of a product meets its predetermined release specifications. For an isotopically labeled standard like Cabergoline isomer-d6, the CoA provides critical data on its chemical structure, purity, and the extent of isotopic labeling.

Example Certificate of Analysis Header:

| Parameter | Information |

| Product Name | This compound |

| Catalogue Number | C123456 |

| Molecular Formula | C₂₆H₃₁D₆N₅O₂ |

| Molecular Weight | 457.65 g/mol |

| CAS Number | 81409-90-7 (Unlabeled) |

| Batch/Lot Number | B20251201 |

| Release Date | Dec 04, 2025 |

| Retest Date | Dec 03, 2027 |

| Storage | Store at 2-8°C, Protect from Light |

Summary of Analytical Results

The following table summarizes the quantitative data typically found on a CoA for this compound. Each test is critical for verifying the quality and suitability of the standard for its intended use, particularly in quantitative mass spectrometry-based assays.

| Test | Methodology | Acceptance Criteria | Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Chemical Purity (Assay) | HPLC-UV (280 nm) | ≥ 98.0% | 99.6% |

| Mass Identity | LC-MS (ESI+) | Conforms to structure | Conforms |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |

| ¹H-NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms |

| ²H-NMR | 61.4 MHz, CHCl₃ | Conforms to D-labeling position | Conforms |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

Detailed Experimental Protocols

Detailed and validated methodologies are essential for ensuring the accuracy and reliability of the data presented on the CoA.

Workflow for Quality Control Analysis

The general workflow for the quality control testing of a new batch of this compound involves several sequential steps from sample reception to the final release of the Certificate of Analysis.

Caption: Quality control workflow for this compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the compound by separating it from any potential impurities.[1][2]

-

Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.

-

Column : Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase : A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) and acetonitrile (B52724) (e.g., 50:50 v/v).[1][2]

-

Flow Rate : 1.0 mL/min.[1]

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

-

Sample Preparation : The sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 0.25 mg/mL.[4]

-

Quantification : Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Protocol: Mass Spectrometry (MS)

MS is used for two critical purposes: confirming the molecular weight of the compound (identity) and determining the isotopic enrichment.[5][6]

-

Instrumentation : Waters Xevo TQ-S or equivalent LC-MS/MS system with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Data Acquisition : Full scan mode to confirm the [M+H]⁺ ion and multiple reaction monitoring (MRM) for quantitative analysis if required.

-

Sample Infusion : The sample is introduced via direct infusion or through an LC system at a concentration of ~1 µg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Isotopic Enrichment Calculation : The enrichment is determined by comparing the measured isotope distribution pattern of the deuterated compound with the theoretical distribution.[5][7] The relative intensities of the mass peaks corresponding to the unlabeled (d0) through fully labeled (d6) species are measured. The atom % D is calculated from this distribution.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and verifies the position of the deuterium (B1214612) labels.[8][9]

-

Instrumentation : Bruker Avance 400 MHz or equivalent NMR spectrometer.

-

¹H-NMR (Proton NMR) :

-

Purpose : To confirm the overall chemical structure. The spectrum of the d6-isomer is compared to the unlabeled standard. The absence or significant reduction of proton signals at the sites of deuteration confirms successful labeling.[10]

-

Solvent : Chloroform-d (CDCl₃).

-

Procedure : A small amount of the sample (~5-10 mg) is dissolved in the deuterated solvent. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

²H-NMR (Deuterium NMR) :

-

Purpose : To directly observe the deuterium nuclei and confirm their specific location within the molecule.[8][11]

-

Solvent : Chloroform (CHCl₃) (non-deuterated).

-

Procedure : A concentrated solution of the sample is prepared in a non-deuterated solvent. The ²H spectrum will show signals at chemical shifts corresponding to the positions where deuterium atoms have replaced protons.

-

Biological Context and Relevance

Understanding the biological pathways of Cabergoline is essential for researchers using its deuterated isomer in pharmacokinetic and pharmacodynamic studies.[12]

Mechanism of Action: D2 Receptor Signaling Pathway

Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[13][14] Its primary therapeutic effect in treating hyperprolactinemia is achieved by inhibiting prolactin secretion from lactotroph cells in the anterior pituitary gland.[15][16]

Caption: Cabergoline's D2 receptor agonist signaling pathway.

By binding to the D2 receptor, Cabergoline activates an associated inhibitory G-protein (Gi). This activation leads to the inhibition of the enzyme adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[13] The reduction in cAMP signaling ultimately suppresses the synthesis and release of prolactin.

Metabolic Pathway

Cabergoline is extensively metabolized, primarily in the liver.[17][18] The main metabolic route is the hydrolysis of the acylurea bond or the urea (B33335) moiety.[13][19] Cytochrome P450-mediated metabolism is considered minimal.[18][20]

Caption: Primary metabolic pathway of Cabergoline.

The use of this compound as an internal standard allows researchers to accurately quantify the parent drug in biological matrices, distinguishing it from its metabolites and endogenous compounds during pharmacokinetic analysis.[12] The stability of the deuterium label at a non-metabolized position is critical for this application.

References

- 1. ijrpc.com [ijrpc.com]

- 2. RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]

- 3. ijprs.com [ijprs.com]

- 4. uspnf.com [uspnf.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. studymind.co.uk [studymind.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

- 16. droracle.ai [droracle.ai]

- 17. Cabergoline - Wikipedia [en.wikipedia.org]

- 18. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Isotopic Purity and Enrichment of Cabergoline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Cabergoline-d6, a deuterated analog of the potent dopamine (B1211576) D2 receptor agonist, Cabergoline (B1668192). This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, analytical chemistry, and metabolic studies who utilize stable isotope-labeled compounds.

Introduction to Cabergoline-d6

Cabergoline-d6 is a synthetic derivative of Cabergoline in which six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling renders it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for differentiation from the unlabeled drug. The efficacy of Cabergoline-d6 as an internal standard is fundamentally dependent on its isotopic purity and the degree of deuterium enrichment.

Isotopic Purity refers to the percentage of the material that consists of the desired deuterated molecule (Cabergoline-d6).

Isotopic Enrichment is the percentage of deuterium atoms at the specified labeled positions.

High isotopic purity and enrichment are critical for minimizing cross-talk between the analytical signals of the analyte and the internal standard, thereby ensuring the accuracy and precision of quantitative methods.

Data Presentation: Isotopic Purity and Enrichment

The isotopic distribution of Cabergoline-d6 is a critical quality attribute. While a definitive Certificate of Analysis from a specific batch should always be consulted, the following table represents a typical specification for commercially available Cabergoline-d6, which is stated to have ≥99% deuterated forms (d1-d6).[1]

| Parameter | Specification |

| Chemical Formula | C₂₆H₃₁D₆N₅O₂ |

| Molecular Weight | 457.6 g/mol [1][2] |

| Isotopic Purity (d6) | ≥ 98% |

| Isotopic Enrichment | ≥ 99% (for all deuterated forms, d1-d6)[1] |

Table 1: Representative Isotopic Distribution of Cabergoline-d6

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 (unlabeled) | +0 | ≤ 0.1 |

| d1 | +1 | ≤ 0.1 |

| d2 | +2 | ≤ 0.2 |

| d3 | +3 | ≤ 0.5 |

| d4 | +4 | ≤ 1.0 |

| d5 | +5 | ≤ 2.0 |

| d6 | +6 | ≥ 96.0 |

Note: The data in this table is representative and may vary between different batches and suppliers. It is essential to refer to the Certificate of Analysis provided with the specific lot of Cabergoline-d6.

Experimental Protocols

Accurate determination of isotopic purity and enrichment is crucial for the validation of Cabergoline-d6 as an internal standard. The primary analytical techniques for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity and Enrichment Analysis by LC-MS/MS

This protocol is adapted from established methods for the quantitative analysis of Cabergoline in biological matrices.[3][4]

Objective: To determine the isotopic distribution and purity of Cabergoline-d6.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

Cabergoline-d6 sample

-

Unlabeled Cabergoline reference standard

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid or ammonium (B1175870) formate

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Cabergoline-d6 in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create working solutions at appropriate concentrations for LC-MS/MS analysis.

-

Prepare a similar set of solutions for the unlabeled Cabergoline reference standard.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation and elution of Cabergoline. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

For Cabergoline (unlabeled): Monitor the transition m/z 452.3 → 381.2[5]

-

For Cabergoline-d6: Monitor the transition m/z 458.3 → 387.2 (and other potential fragment ions)

-

-

Scan the precursor ion region for the unlabeled standard and the deuterated sample to identify the presence and relative abundance of each isotopologue (d0 to d6).

-

-

-

Data Analysis:

-

Acquire full scan mass spectra for both the unlabeled and labeled Cabergoline to determine their respective mass envelopes.

-

Integrate the peak areas of the precursor ions for each isotopologue (m/z 452.3 for d0, 453.3 for d1, ... 458.3 for d6) in the Cabergoline-d6 sample.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

-

The isotopic purity is reported as the percentage of the d6 isotopologue.

-

Structural Confirmation and Isotopic Enrichment by NMR Spectroscopy

Objective: To confirm the chemical structure and the positions of deuterium labeling in Cabergoline-d6.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Materials:

-

Cabergoline-d6 sample

-

Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of Cabergoline-d6 (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the expected positions of deuteration compared to the spectrum of unlabeled Cabergoline confirms the location of the deuterium labels.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

-

If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the full structural elucidation and confirm the positions of deuteration.

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum of Cabergoline-d6 to that of unlabeled Cabergoline. The reduction in the integral of the proton signals at the labeled positions provides a semi-quantitative measure of isotopic enrichment.

-

For a more quantitative assessment, integration of the residual proton signals at the sites of deuteration against a non-deuterated portion of the molecule or an internal standard can be performed.

-

Synthesis of Cabergoline-d6

While specific synthetic routes for commercially available Cabergoline-d6 are often proprietary, a plausible approach can be inferred from the known synthesis of Cabergoline and other labeled ergoline (B1233604) derivatives.[6][7][8][9] The deuterium atoms are typically introduced in the N,N-dimethylaminopropyl side chain.

A likely synthetic pathway would involve the reaction of a suitable ergoline precursor with a deuterated N,N-dimethylaminopropylamine intermediate. This deuterated intermediate can be synthesized using commercially available deuterated starting materials.

Mandatory Visualizations

Cabergoline Signaling Pathway

Cabergoline is a potent agonist of the dopamine D2 receptor.[10] In the pituitary gland, activation of D2 receptors on lactotrophs inhibits the secretion of prolactin.[10] The signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Some studies also suggest that Cabergoline's neuroprotective effects may involve the suppression of the ERK1/2 signaling pathway.[11][12][13]

Caption: Cabergoline's mechanism of action at the D2 receptor.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical flow of the LC-MS/MS based experimental protocol for determining the isotopic purity of Cabergoline-d6.

Caption: Workflow for isotopic purity analysis of Cabergoline-d6.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cabergoline-d6 - CAS - 81409-90-7 (non-labelled) | Axios Research [axios-research.com]

- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]

- 12. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cabergoline-d6: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Cabergoline-d6, including its chemical properties, mechanism of action, and analytical methodologies.

Cabergoline-d6 is the deuterated form of Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2][3] Its primary application in a research setting is as an internal standard for the accurate quantification of Cabergoline in biological matrices using mass spectrometry-based assays.[1] The stable isotope-labeled nature of Cabergoline-d6 ensures that its chemical and physical properties closely mimic that of the parent compound, allowing for precise and reliable analytical measurements.

Core Chemical and Physical Data

| Parameter | Value | Reference |

| CAS Number | 2738376-76-4 | [1][3][4] |

| Molecular Formula | C26H31D6N5O2 | [1][2] |

| Molecular Weight | 457.65 g/mol | [2] |

| Formal Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [1] |

Mechanism of Action: Dopamine D2 Receptor Agonism

Cabergoline exerts its pharmacological effects primarily by acting as an agonist at dopamine D2 receptors.[1][2][3] This interaction initiates a signaling cascade that leads to the inhibition of prolactin secretion from the anterior pituitary gland.[1][3] The mechanism involves the activation of G-protein coupled receptors, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This signaling pathway ultimately results in the suppression of prolactin gene transcription and hormone release.

Synthesis of Cabergoline

Analytical Methodologies for Quantification

Cabergoline-d6 is instrumental in the quantitative analysis of Cabergoline in biological samples, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes key parameters from a validated LC-MS/MS method for the analysis of Cabergoline in human plasma.

| Parameter | Value | Reference |

| Linearity Range | 2.00 to 200.00 pg/mL | [6] |

| Limit of Detection (LOD) | 0.5 pg/mL | [6] |

| Limit of Quantification (LOQ) | 1.6 pg/mL | [6] |

| Internal Standard | Quetiapine (in this specific study) | [6] |

| Extraction Method | Liquid-liquid extraction with diethyl ether | [6] |

| Ionization Mode | Positive Ion Mode | [6] |

| MRM Transition (Cabergoline) | m/z 452.3 → 381.2 | [6] |

A typical experimental workflow for the quantification of Cabergoline using Cabergoline-d6 as an internal standard is outlined below.

Experimental Protocols

Quantitative Analysis of Cabergoline in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies.[6]

-

Sample Preparation:

-

To a 1 mL aliquot of human plasma, add a known concentration of Cabergoline-d6 as the internal standard.

-

Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., diethyl ether), followed by vortexing and centrifugation.

-

Separate the organic layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Perform chromatographic separation using a C18 reverse-phase column with an appropriate mobile phase gradient.

-

Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Cabergoline and Cabergoline-d6.

-

-

Data Analysis:

-

Integrate the peak areas for both Cabergoline and Cabergoline-d6.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Cabergoline in the plasma sample by comparing the peak area ratio to a standard calibration curve prepared with known concentrations of Cabergoline and a constant concentration of the internal standard.

-

This technical guide provides essential information for the effective use of Cabergoline-d6 in a research environment. Its well-defined chemical properties and critical role as an internal standard make it an invaluable tool for pharmacokinetic, metabolic, and other studies involving Cabergoline.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 4. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]

Navigating the Landscape of Deuterated Cabergoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cabergoline (B1668192) isomer-d6, a deuterated analog of the potent dopamine (B1211576) D2 receptor agonist, Cabergoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the commercial availability of this stable isotope-labeled compound, detailed experimental protocols for its use as an internal standard, and a visualization of its parent compound's mechanism of action.

Commercial Availability and Suppliers of Cabergoline Isomer-d6

The procurement of high-quality stable isotope-labeled standards is a critical first step in quantitative bioanalysis. This compound is available from a number of reputable commercial suppliers. The following table summarizes the offerings from several key vendors to facilitate easy comparison.

| Supplier | Catalog Number | Available Quantities | Purity | Formulation | CAS Number |

| MedchemExpress | HY-143940S | 1 mg, 5 mg | Not specified | Not specified | 2738376-76-4 |

| Veeprho | DVE00274 | Inquire for details | Not specified | Not specified | N/A |

| Allmpus | ALL-CAB-6764 | Inquire for details | Not specified | Not specified | 2738376-76-4 |

| Cayman Chemical | 31690 | 100 µg, 250 µg, 500 µg, 1 mg | ≥99% deuterated forms (d1-d6) | A solution in acetonitrile | 2738376-76-4 |

| Axios Research | AR-C01048 | Inquire for details | Not specified | Not specified | 81409-90-7 (unlabelled) |

| Daicel Pharma Standards | DCTI-A-000343 | Inquire for details | Not specified | Not specified | 2738376-76-4 |

| Simson Pharma | C1550007 | Custom Synthesis | Not specified | Not specified | 81409-90-7 (unlabelled) |

Application in Quantitative Bioanalysis: A Detailed Experimental Protocol

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise determination of Cabergoline concentrations in biological matrices.[1][2] The use of a deuterated internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the assay.[3]

The following protocol is a detailed methodology adapted from a published LC-MS/MS method for the quantification of Cabergoline in human plasma.[1]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Cabergoline (Analyte)

-

Human Plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) Cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare individual stock solutions of Cabergoline and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Cabergoline by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the Cabergoline working standard solutions to create calibration standards at concentrations ranging from approximately 2 to 200 pg/mL.[4][5][6] Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Solid Phase Extraction):

-

To 1 mL of plasma sample (calibration standard, QC, or unknown), add a specified volume of the this compound internal standard working solution.

-

Vortex the samples for 30 seconds.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges with a series of solutions to remove interfering substances (e.g., water, then a low percentage of organic solvent).

-

Elute the analyte and internal standard from the cartridges with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Cabergoline to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the calibration curve.

-

Determine the concentration of Cabergoline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Mechanisms

To provide a clearer understanding of the underlying principles, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of Cabergoline and a typical experimental workflow for its quantification.

Conclusion

This compound is an essential tool for researchers engaged in pharmacokinetic and metabolic studies of Cabergoline. Its commercial availability from multiple suppliers provides options for procurement, while established analytical methods offer a clear path for its implementation as an internal standard. The understanding of its parent compound's mechanism of action further enriches its application in drug development and research. This guide serves as a foundational resource for scientists and professionals, enabling more accurate and reliable quantitative bioanalysis.

References

- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cabergoline-d6 - Cayman Chemical [bioscience.co.uk]

Cabergoline-d6: A Technical Guide to Safety and Handling for Research Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and experimental considerations for Cabergoline-d6. This deuterated analog of Cabergoline (B1668192) serves as a critical internal standard for the quantitative analysis of the active pharmaceutical ingredient in complex biological matrices. This document is intended to be a vital resource for laboratory personnel, ensuring safe handling and accurate experimental application.

Compound Identification and Properties

Cabergoline-d6 is a synthetic ergoline (B1233604) derivative and a potent dopamine (B1211576) D2 receptor agonist. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [1] |

| CAS Number | 2738376-76-4 | [1] |

| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [1] |

| Molecular Weight | 457.6 g/mol | [1] |

| Appearance | Typically supplied as a solution in acetonitrile (B52724) | [1] |

| Solubility | Soluble in acetonitrile and DMSO | [1] |

| Storage | Store at -20°C for long-term stability. | [1] |

| Stability | Stable for at least 2 years when stored correctly. | [1] |

Hazard Identification and Safety Precautions

The primary hazards associated with Cabergoline-d6, as it is commonly supplied, are related to the solvent, acetonitrile. Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Classification (for Cabergoline-d6 in Acetonitrile):

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

Signal Word: Danger

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Handling Precautions

Due to the hazards of acetonitrile, all handling of Cabergoline-d6 solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Engineering Controls:

-

Use in a well-ventilated area with local exhaust ventilation.

-

-

General Hygiene:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

The acetonitrile solvent is highly flammable.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Toxicological data for Cabergoline-d6 is limited. The information provided is primarily based on the non-deuterated parent compound, Cabergoline. The pharmacological and toxicological properties are expected to be very similar.

| Endpoint | Data for Cabergoline |

| Mechanism of Action | Potent dopamine D2 receptor agonist. |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Carcinogenicity | Not classified as a carcinogen. |

| Mutagenicity | Not classified as a mutagen. |

| Teratogenicity | Not classified as a teratogen. |

Experimental Protocols

Cabergoline-d6 is primarily used as an internal standard in the quantitative analysis of Cabergoline in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Quantitative Analysis

Caption: General workflow for the quantitative analysis of Cabergoline using Cabergoline-d6 as an internal standard.

Detailed Method for Plasma Sample Analysis

The following is a representative protocol based on published methods for the determination of Cabergoline in human plasma.[2]

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare stock solutions of Cabergoline and Cabergoline-d6 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Serially dilute the Cabergoline stock solution to prepare calibration standards at various concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Extraction:

-

To 1 mL of plasma sample, add a known amount of Cabergoline-d6 internal standard solution.

-

Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex mix and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Cabergoline and Cabergoline-d6.

-

Mechanism of Action: Dopamine D2 Receptor Signaling

Cabergoline acts as a potent agonist at dopamine D2 receptors.[3] In the pituitary gland, this activation inhibits the synthesis and release of prolactin. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified signaling pathway of Cabergoline at the dopamine D2 receptor.

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. The acetonitrile solution is a hazardous waste and must be disposed of accordingly.

This guide is intended for informational purposes for trained laboratory personnel. Always refer to the specific Safety Data Sheet provided by the manufacturer before handling this compound.

References

Structural Elucidation of Cabergoline Isomer-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the structural elucidation of a deuterated isomer of Cabergoline, specifically Cabergoline-d6. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the molecular structure of this isotopically labeled compound. The synthesis of deuterated analogs like Cabergoline-d6 is crucial for various applications in drug metabolism studies, pharmacokinetic assessments, and as internal standards in quantitative bioanalysis. This guide serves as a practical resource for researchers and professionals involved in the development and analysis of complex pharmaceutical compounds.

Introduction

Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease. The development of isotopically labeled analogs, such as Cabergoline-d6, is of significant interest for use as internal standards in clinical and preclinical studies, ensuring accuracy and precision in quantitative analyses. The structural confirmation of these labeled compounds is a critical step to ensure their identity and purity. This guide outlines the application of NMR and MS techniques for the comprehensive structural elucidation of Cabergoline isomer-d6.

Predicted Molecular Structure of Cabergoline-d6

Based on common synthetic labeling procedures for related molecules, the six deuterium (B1214612) atoms in Cabergoline-d6 are most likely incorporated into the N,N-dimethylamino group of the 3-(dimethylamino)propyl side chain. This specific deuteration would result in a molecular formula of C₂₆H₃₁D₆N₅O₂ and a corresponding increase in molecular weight. A vendor of specialty chemicals, Pharmaffiliates, lists "Cabergoline-d6" with the molecular formula C₂₆H₃₁D₆N₅O₂ and a molecular weight of 457.64, which is consistent with this predicted structure.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, providing strong evidence for its structure.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Sample Preparation: this compound is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan Range: m/z 100-1000.

-

MS/MS: Product ion scans of the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is used to generate fragment ions.

-

Data Presentation: Predicted Mass Spectral Data

The expected mass spectral data for Cabergoline and its d6-isomer are summarized below. The predicted m/z values for Cabergoline-d6 are based on the known fragmentation of the unlabeled compound, with a +6 Da shift for fragments containing the deuterated dimethylamino group.

| Analyte | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Predicted Neutral Loss |

| Cabergoline | 452.3 | 381.2, 336.2, 279.1 | C₄H₉N₂ (71.1) |

| Cabergoline-d6 | 458.3 | 381.2, 342.2, 279.1 | C₄H₃D₆N₂ (77.1) |

Fragmentation Pathway

The fragmentation of Cabergoline primarily occurs at the side chain attached to the ergoline (B1233604) core. The proposed fragmentation pathway helps in identifying the location of the deuterium labels.

Caption: Proposed fragmentation pathway of Cabergoline-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR:

-

Standard one-dimensional proton spectra are acquired.

-

Key parameters: sufficient number of scans for good signal-to-noise ratio, appropriate spectral width, and relaxation delay.

-

-

¹³C NMR:

-

Proton-decoupled ¹³C spectra are acquired.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key structural motifs of Cabergoline and the expected changes for the d6 isomer. The predictions are based on known chemical shifts for structurally similar ergot alkaloids and the expected effects of deuteration.

| Structural Moiety | Cabergoline ¹H (ppm) | Cabergoline-d6 ¹H (ppm) | Cabergoline ¹³C (ppm) | Cabergoline-d6 ¹³C (ppm) |

| Ergoline Core Protons | 2.5 - 7.5 | 2.5 - 7.5 | 25 - 140 | 25 - 140 |

| Allyl Group Protons | 5.0 - 6.0 | 5.0 - 6.0 | 115 - 135 | 115 - 135 |

| Ethyl Group Protons | 1.1 (t), 3.3 (q) | 1.1 (t), 3.3 (q) | ~15, ~40 | ~15, ~40 |

| N,N-dimethylamino Protons | ~2.2 (s) | Absent | ~45 | ~44 (septet) |

| Propyl Chain Protons | 1.7 (m), 2.3 (t), 3.4 (t) | 1.7 (m), 2.3 (t), 3.4 (t) | ~25, ~40, ~55 | ~25, ~40, ~55 |

Note: The ¹³C signal for the deuterated carbons will appear as a multiplet (septet due to coupling with three deuterium atoms, each with spin I=1) and will be significantly broader and less intense than the corresponding signal in the unlabeled compound.

Logical Workflow for Structural Confirmation

The combined use of NMR and MS data allows for a definitive structural confirmation of this compound.

Caption: Workflow for the structural elucidation of Cabergoline-d6.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. High-resolution mass spectrometry confirms the correct molecular weight and provides evidence for the location of the deuterium labels through the analysis of fragmentation patterns. ¹H and ¹³C NMR spectroscopy offer definitive proof of the site of deuteration by observing the disappearance of specific proton signals and the appearance of characteristic multiplets in the carbon spectrum, while confirming that the rest of the molecular structure remains intact. The detailed methodologies and data presented in this guide provide a robust framework for the characterization of deuterated pharmaceutical compounds, ensuring their suitability for their intended applications in research and development.

The Critical Role of Cabergoline-d6 in Modern Pharmacokinetic Analysis: A Technical Guide

For Immediate Release

[City, State] – December 5, 2025 – In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount. For potent, low-dosage drugs like cabergoline (B1668192), this presents a significant analytical challenge. This technical guide provides an in-depth exploration of the use of Cabergoline-d6, a deuterated analogue of cabergoline, as an internal standard in pharmacokinetic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust bioanalytical methodologies.

Introduction to Cabergoline and the Need for Precise Pharmacokinetic Profiling

Cabergoline is a long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] Its clinical efficacy is directly related to its plasma concentration over time, making a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—essential for optimal dosing and patient outcomes. Given that therapeutic doses of cabergoline are low, its concentrations in plasma are typically in the picogram per milliliter (pg/mL) range.[4] This necessitates highly sensitive and selective analytical methods for its accurate quantification.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample processing and analysis. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and matrix effects. Stable isotope-labeled (SIL) compounds, such as Cabergoline-d6, are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.

The primary advantage of a SIL IS is its near-identical chemical and physical properties to the unlabeled analyte. This ensures that any loss of analyte during sample extraction, or fluctuations in instrument response, are mirrored by the SIL IS. The mass difference between the analyte and the SIL IS allows for their distinct detection by the mass spectrometer, ensuring accurate quantification.

dot

Caption: Rationale for using a deuterated internal standard in bioanalysis.

Physicochemical Properties of Cabergoline and Cabergoline-d6

The key difference between cabergoline and Cabergoline-d6 is the substitution of six hydrogen atoms with deuterium (B1214612) atoms on the methyl groups of the dimethylamino moiety. This substitution results in a higher molecular weight for Cabergoline-d6, which is the basis for its distinct detection in mass spectrometry.

| Property | Cabergoline | Cabergoline-d6 |

| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₁D₆N₅O₂ |

| Molecular Weight | 451.6 g/mol | 457.65 g/mol |

| Chemical Structure | Ergoline (B1233604) derivative | Deuterated ergoline derivative |

| Deuteration Site | N/A | N,N-di(methyl-d3) |

Experimental Protocol: Quantification of Cabergoline in Human Plasma

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of cabergoline in human plasma, utilizing a deuterated internal standard like Cabergoline-d6.

Materials and Reagents

-

Cabergoline reference standard

-

Cabergoline-d6 internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Diethyl ether (analytical grade)

-

Ammonium acetate (B1210297) (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

To a 500 µL aliquot of plasma, add 50 µL of Cabergoline-d6 working solution (concentration will depend on the specific assay, e.g., 125 pg/mL).

-

Vortex the mixture for 1 minute.

-

Add 3.5 mL of diethyl ether.

-

Vortex for 3 minutes.

-

Centrifuge at 3500 rpm for 5 minutes at 5°C.

-

Transfer 3.0 mL of the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 15 µL aliquot into the LC-MS/MS system.

dot

Caption: Sample preparation workflow for cabergoline analysis in plasma.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 15 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabergoline | 452.3 | 381.2 |

| Cabergoline-d6 | 458.3 | 387.2 |

Note: The exact m/z for Cabergoline-d6 product ion may vary slightly depending on the fragmentation pattern, but will be 6 amu higher than the corresponding cabergoline fragment.

Method Validation and Pharmacokinetic Study Application

A bioanalytical method using Cabergoline-d6 as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).

Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Data[5] |

| Linearity (r) | > 0.99 | > 0.99 |

| Range | e.g., 1.86 - 124 pg/mL | 1.86 - 124 pg/mL |

| Intra-day Precision (%RSD) | < 15% | 2.4 - 17.0% |

| Inter-day Precision (%RSD) | < 15% | 7.9 - 10.7% |

| Accuracy (% Recovery) | 85 - 115% | 99.1 ± 10.2% |

| Lower Limit of Quantification (LLOQ) | S/N > 10, within accuracy/precision limits | 1.86 pg/mL |

Application in a Bioequivalence Study